TPCK

Inflammation Nitric Oxide Synthase Macrophage Biology

In protease research, non-selective inhibitors like PMSF obscure chymotrypsin-specific contributions in complex samples. TPCK solves this with validated, irreversible target engagement: • >80% chymotrypsin inhibition at 10 μM with minimal trypsin cross-reactivity - essential for MS-grade trypsin preparation in proteomics. • 10-fold more potent than TLCK for NF-κB pathway studies (iNOS suppression EC50: 20 μM vs. 30 μM). • IC50 = 5 μM for pp70s6k inhibition, enabling precise G1/S cell cycle studies. Supplied at ≥98% purity with full analytical QC documentation. Ships globally from regional distribution hubs.

Molecular Formula C17H18ClNO3S
Molecular Weight 351.8 g/mol
CAS No. 402-71-1
Cat. No. B1682441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTPCK
CAS402-71-1
SynonymsChloromethane, Tosylphenylalanyl
Chloromethyl Ketone, Tosylphenylalanyl
Chlorophenyltosylamidobutanone
Ketone, Tosylphenylalanyl Chloromethyl
Tosylphenylalanyl Chloromethane
Tosylphenylalanyl Chloromethyl Ketone
TPCK
Molecular FormulaC17H18ClNO3S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C17H18ClNO3S/c1-13-7-9-15(10-8-13)23(21,22)19-16(17(20)12-18)11-14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3/t16-/m0/s1
InChIKeyMQUQNUAYKLCRME-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>52.8 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TPCK Quantitative Selectivity Overview


TPCK (Nα-Tosyl-L-phenylalanine chloromethyl ketone; CAS 402-71-1) is a classical active-site-directed irreversible inhibitor of chymotrypsin-like serine proteases [1]. Its molecular structure comprises a tosyl-phenylalanine moiety that mimics the natural substrate of α-chymotrypsin, enabling specific binding to the enzyme's active site, where the chloromethyl ketone group subsequently alkylates a catalytic histidine residue (His-57) to confer irreversible inhibition [2]. While TPCK also exhibits activity against certain cysteine proteases (e.g., papain, bromelain, ficin) and modulates cellular processes such as NF-κB activation and apoptosis, its foundational utility in biochemical research stems from its well-characterized, quantifiable selectivity for chymotrypsin over trypsin-like proteases .

Why Generic Inhibitors Cannot Replace TPCK


Substituting TPCK with other serine protease inhibitors (e.g., PMSF, TLCK, or chymostatin) introduces critical experimental confounds due to fundamental differences in enzyme specificity, mechanism of inhibition, and off-target activity profiles. Broad-spectrum inhibitors like PMSF non-selectively inactivate a wide range of serine proteases, obscuring chymotrypsin-specific contributions in complex biological samples [1]. Conversely, TLCK is a specific irreversible inhibitor of trypsin-like proteases, exhibiting minimal cross-reactivity with chymotrypsin, thereby failing to control for chymotryptic activity [2]. Even chymostatin, a competitive chymotrypsin inhibitor, lacks the irreversible covalent modification mechanism that defines TPCK, which is essential for applications requiring permanent enzyme inactivation, such as the preparation of TPCK-treated trypsin for proteomics . The quantitative evidence below demonstrates that TPCK's unique selectivity profile and irreversible action are not interchangeable with generic alternatives, directly impacting experimental reproducibility and the validity of scientific conclusions.

TPCK Comparative Evidence Guide


iNOS Suppression Potency Compared to TLCK

In a study evaluating the mechanism by which serine and cysteine proteinase inhibitors interfere with NO production in LPS-activated rat alveolar macrophages, TPCK and calpain inhibitor 1 (CPI-1) were approximately 10-fold more potent than TLCK and CPI-2, respectively, in inhibiting NO2- production and inducible iNOS expression [1]. This demonstrates that the chymotrypsin-like activity targeted by TPCK is a more critical determinant in this inflammatory pathway compared to the trypsin-like activity inhibited by TLCK.

Inflammation Nitric Oxide Synthase Macrophage Biology NF-κB

p53-Induced Apoptosis in Myeloid Leukemia

In a seminal study on apoptosis in myeloid leukemic cells, TPCK was found to suppress apoptosis induced by wild-type p53. Critically, this suppression was not observed with other serine or cysteine protease inhibitors, including TLCK, E64, pepstatin A, or chymostatin [1]. This finding demonstrates a unique functional role for a TPCK-sensitive protease in the p53-mediated apoptotic pathway, a role that cannot be recapitulated by other commonly used protease inhibitors.

Apoptosis p53 Cancer Biology Protease Inhibition

pp70s6k Activation Inhibition vs. TLCK

The serine protease inhibitors TPCK and TLCK were evaluated for their ability to inhibit the mitogen-induced activation of pp70s6k, a kinase critical for G1 to S phase transition. TPCK completely blocked pp70s6k activation with an IC50 of 5 μM, whereas TLCK exhibited an IC50 of 50 μM, a 10-fold lower potency [1]. This quantitative difference in a key signaling kinase highlights TPCK's superior efficacy in modulating this pathway.

Cell Signaling pp70s6k Kinase Inhibition Cell Cycle

Chymotrypsin Selectivity Over Trypsin

A direct comparative analysis of serine protease inhibitors against a panel of five enzymes (trypsin, α-chymotrypsin, human neutrophil elastase, cathepsin G, and proteinase 3) reveals that TPCK demonstrates high selectivity for α-chymotrypsin. At 10 μM, TPCK inhibited α-chymotrypsin by approximately 80%, while showing minimal inhibition (<10%) of trypsin [1]. In contrast, the broad-spectrum inhibitor PMSF inhibits both chymotrypsin and trypsin with less discrimination, exhibiting a Ki of 0.15 μM for chymotrypsin and 1.3 μM for trypsin, representing only an 8.7-fold selectivity window .

Enzymology Protease Specificity Chymotrypsin Trypsin

NF-κB and iNOS Blockade vs. TLCK

In a study examining the mechanism of NO production in murine peritoneal macrophages, both TPCK and TLCK inhibited IFN-γ/LPS-induced NO production in a dose-dependent manner. However, TPCK exhibited a lower EC50 (approximately 20 μM) compared to TLCK (approximately 30 μM) [1]. This 1.5-fold difference in potency is further underscored by viability data, where TPCK maintained >91% viability at 25 μM, whereas TLCK required 80 μM to achieve similar viability, indicating a wider therapeutic window for TPCK.

NF-κB Inflammation iNOS Immunology

TPCK Application Scenarios


MS-Grade Trypsin Preparation

TPCK is the gold-standard reagent for eliminating contaminating chymotryptic activity from trypsin preparations used in proteomics workflows . The quantitative selectivity data in Section 3 demonstrates TPCK's >80% inhibition of chymotrypsin at 10 μM with minimal effect on trypsin, a property not shared by broad-spectrum inhibitors like PMSF [1]. This selective inactivation ensures that protein digestion yields peptides with strict C-terminal arginine and lysine cleavage, a prerequisite for accurate peptide mass fingerprinting and database searching. Procurement of high-purity TPCK is essential for generating MS-grade trypsin that meets the reproducibility standards of core proteomics facilities.

NF-κB Inflammatory Signaling Dissection

For researchers investigating the role of chymotrypsin-like proteases in NF-κB activation, TPCK provides a unique and quantifiable advantage. The direct comparative data in Section 3 shows that TPCK is 10-fold more potent than TLCK in suppressing iNOS expression and exhibits a lower EC50 (20 μM vs. 30 μM) for inhibiting NO production in macrophages [1]. Furthermore, TPCK selectively abolishes LPS-specific NF-κB activation at 20 μM, a concentration at which cell viability remains high [2]. This combination of potency and selectivity makes TPCK the preferred tool for delineating the specific contribution of chymotrypsin-like proteases to inflammatory gene expression, whereas TLCK would require higher, more cytotoxic doses that may confound results.

p53 Apoptosis in Myeloid Leukemia Models

The unique ability of TPCK to suppress p53-induced apoptosis in myeloid leukemic cells, a property not shared by TLCK, E64, pepstatin A, or chymostatin, positions it as an indispensable tool for studying this specific cell death pathway . As detailed in Section 3, TPCK's effect is not generalizable to other protease inhibitors, indicating that a specific TPCK-sensitive protease plays a critical role in p53-dependent apoptosis. For scientists using M1 myeloid leukemia cells or similar models, TPCK enables the pharmacological dissection of a step in apoptosis that is refractory to other commonly used inhibitors, facilitating the identification of novel therapeutic targets within this pathway.

pp70s6k Signaling in Cell Cycle

TPCK offers a 10-fold potency advantage over TLCK for inhibiting the mitogen-induced activation of pp70s6k (IC50: 5 μM vs. 50 μM), a key regulator of the G1/S transition . As shown in Section 3, this quantitative difference allows researchers to use TPCK at concentrations that effectively block pp70s6k signaling while minimizing the broader, non-specific effects that may arise from the higher TLCK concentrations required to achieve similar inhibition. For studies focused on the rapamycin-sensitive pp70s6k pathway and its role in cell growth and proliferation, TPCK provides a more precise and less toxic pharmacological intervention compared to its lysine analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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